molecular formula C5H9NS2 B6250272 2-methylthiomorpholine-3-thione CAS No. 74986-81-5

2-methylthiomorpholine-3-thione

Cat. No.: B6250272
CAS No.: 74986-81-5
M. Wt: 147.3 g/mol
InChI Key: LLDMSTDBOMJNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiomorpholine-3-thione is an organosulfur compound with the molecular formula C₅H₉NS₂ It is characterized by a morpholine ring substituted with a methyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthiomorpholine-3-thione typically involves the reaction of morpholine derivatives with sulfur-containing reagents. One common method includes the reaction of 2-methylmorpholine with carbon disulfide (CS₂) under basic conditions to form the thione derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiomorpholine-3-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

    Substitution: Various nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted morpholine derivatives.

Scientific Research Applications

2-Methylthiomorpholine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-methylthiomorpholine-3-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Thiourea: Similar in having a thione group but differs in the absence of the morpholine ring.

    2-Methylmorpholine: Lacks the thione group, making it less reactive in certain chemical reactions.

    Morpholine-3-thione: Similar structure but without the methyl substitution.

Uniqueness: 2-Methylthiomorpholine-3-thione stands out due to its combination of a morpholine ring, a methyl group, and a thione group, which collectively contribute to its unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.

Properties

CAS No.

74986-81-5

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

2-methylthiomorpholine-3-thione

InChI

InChI=1S/C5H9NS2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

LLDMSTDBOMJNJM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=S)NCCS1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.